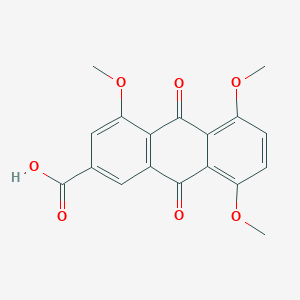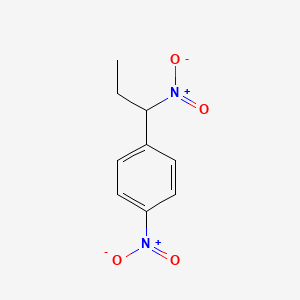
4,4'-Oxybis(2-bromo-6-chlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Oxybis(2-bromo-6-chlorophenol) is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and chlorine atoms attached to a phenolic ring, with an ether linkage connecting two such rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2-bromo-6-chlorophenol) typically involves the bromination and chlorination of phenolic compounds. One common method is the reaction of 2-bromo-6-chlorophenol with a suitable oxidizing agent to form the ether linkage. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride.
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2-bromo-6-chlorophenol) may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(2-bromo-6-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated phenols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with substituted functional groups.
Scientific Research Applications
4,4’-Oxybis(2-bromo-6-chlorophenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(2-bromo-6-chlorophenol) involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It may also disrupt cellular processes by interfering with membrane integrity or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chlorophenol: A related compound with similar halogenation but lacking the ether linkage.
4,4’-Oxybis(2-chlorophenol): Similar structure but with chlorine atoms instead of bromine.
4,4’-Oxybis(2-bromophenol): Similar structure but with bromine atoms instead of chlorine.
Uniqueness
4,4’-Oxybis(2-bromo-6-chlorophenol) is unique due to the presence of both bromine and chlorine atoms, as well as the ether linkage connecting two phenolic rings. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
141452-47-3 |
|---|---|
Molecular Formula |
C12H6Br2Cl2O3 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-bromo-4-(3-bromo-5-chloro-4-hydroxyphenoxy)-6-chlorophenol |
InChI |
InChI=1S/C12H6Br2Cl2O3/c13-7-1-5(3-9(15)11(7)17)19-6-2-8(14)12(18)10(16)4-6/h1-4,17-18H |
InChI Key |
IUBUPIAGFBMYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)OC2=CC(=C(C(=C2)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)





![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)



